6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine
Description
Properties
IUPAC Name |
6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-4-5-11(22-10)8-17-16-12-6-14(20-2)15(21-3)7-13(12)18-9-19-16/h4-7,9H,8H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRFKJNZJMYEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325487 | |
| Record name | 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477860-00-7 | |
| Record name | 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and 5-methylfurfural.
Reaction Conditions: The key step involves the condensation of 6,7-dimethoxyquinazoline with 5-methylfurfural in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein-coupled receptors.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolin-4-amine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with structurally and functionally related analogs.
Substitution Patterns and Structural Features
Physicochemical Properties
- Key Observations: The target compound’s furan-based substituent provides moderate hydrophobicity (estimated XLogP ~2.1), comparable to MS0124 (XLogP 2.5). Bulky substituents (e.g., cyclohexyl in Compound 53) increase hydrophobicity and may improve membrane permeability.
Biological Activity
6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine, a quinazolinamine derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound is characterized by its unique structure, which includes a quinazolinamine core and a furan moiety. The biological implications of this compound are explored through various studies focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 299.32 g/mol
- CAS Number : 477860-00-7
- Predicted Boiling Point : 454.5 ± 40.0 °C
- Density : 1.261 ± 0.06 g/cm³
- pKa : 5.77 ± 0.70
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolinamine derivatives, including 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine. A significant focus has been on its inhibitory effects on multidrug resistance proteins (MDR), specifically the breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp).
-
Inhibition of BCRP and P-gp :
- A study synthesized a series of quinazolinamine derivatives that demonstrated potent inhibitory activities against BCRP and P-gp, suggesting that these compounds can enhance the effectiveness of anticancer drugs by preventing their efflux from cancer cells .
- The compound was found to alter the localization of these transporters within cells, thereby increasing the intracellular concentration of chemotherapeutic agents like mitoxantrone in resistant cell lines .
-
Mechanistic Insights :
- Mechanistic experiments indicated that these compounds could act as competitive substrates for BCRP, stimulating ATP hydrolysis and promoting drug accumulation in resistant cancer cells .
- The structure–activity relationship (SAR) studies revealed that modifications in the quinazolinamine structure could lead to enhanced inhibitory effects against MDR transporters .
Other Biological Activities
Beyond its anticancer properties, preliminary investigations into the compound's other biological activities have suggested potential neuroprotective effects and anti-inflammatory properties; however, these findings require further validation through rigorous experimental studies.
Case Studies
Q & A
Q. What are the recommended synthetic routes for 6,7-dimethoxyquinazolin-4-amine derivatives, and how can purity be optimized?
The synthesis of quinazolin-4-amine derivatives typically involves nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with amines. For example, reacting 4-chloro-6,7-dimethoxyquinazoline with dimethylamine in acetone at room temperature yields 6,7-dimethoxy-N,N-dimethylquinazolin-4-amine with 96% purity after column chromatography (gradient: ethyl acetate/petroleum ether) . Key steps include:
Q. How is structural characterization of 6,7-dimethoxyquinazolin-4-amine derivatives performed?
Characterization involves multi-modal spectroscopic and analytical techniques:
Q. What safety protocols are critical when handling quinazolin-4-amine derivatives?
- Hazard classification : Skin/eye irritation (GHS Category 2) and respiratory toxicity (Category 3) require PPE (gloves, goggles) and fume hoods .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .
- Storage : Keep in airtight containers under inert gas to prevent degradation .
Advanced Research Questions
Q. How can 3D-QSAR models guide the design of quinazolin-4-amine derivatives for target selectivity?
3D-QSAR studies on quinazolin-4-amine analogs (e.g., 2-(morpholinyl)-N-substituted phenyl derivatives) correlate substituent electronic and steric properties with bioactivity. For example:
Q. How should researchers resolve contradictions in biological activity data across quinazolin-4-amine analogs?
Contradictions may arise from impurities or assay variability. Methodological solutions include:
- Reproducibility checks : Repeat syntheses with HPLC purity >98% (e.g., ≥98% purity via gradient elution) .
- Assay standardization : Use cell lines with consistent receptor expression levels.
- Meta-analysis : Compare data across studies (e.g., antitumor IC values for 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives) to identify trends .
Q. What strategies optimize the pharmacokinetic profile of 6,7-dimethoxyquinazolin-4-amine derivatives?
- LogP modulation : Introduce hydrophilic groups (e.g., morpholinylpropoxy) to reduce LogP from >3.3 to <2.5, improving solubility .
- Metabolic stability : Replace labile methoxy groups with fluorine or trifluoromethyl substituents .
- In vivo validation : Pharmacokinetic studies in rodent models assess bioavailability and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
